molecular formula C6H3BrClI B1333647 4-Bromo-2-chloro-1-iodobenzene CAS No. 31928-47-9

4-Bromo-2-chloro-1-iodobenzene

Cat. No. B1333647
CAS RN: 31928-47-9
M. Wt: 317.35 g/mol
InChI Key: OHHKQBZOURGNLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-chloro-1-iodobenzene is a hydrocarbon derivative that appears as a white or colorless to yellow powder to lump to clear liquid . It has a molecular formula of C6H3BrClI .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-chloro-1-iodobenzene consists of a benzene ring with bromine, chlorine, and iodine substituents . The exact positions of these substituents can be determined by the compound’s IUPAC name.


Chemical Reactions Analysis

Aryl iodides are more reactive than aryl bromides in the Sonogashira coupling . This means the iodine end of 4-Bromo-2-chloro-1-iodobenzene can be selectively coupled to a terminal acetylene while leaving the bromine end unreacted, by running the reaction at room temperature .


Physical And Chemical Properties Analysis

4-Bromo-2-chloro-1-iodobenzene has a molecular weight of 317.35 g/mol . It appears as a white or colorless to yellow powder to lump to clear liquid . More specific physical and chemical properties like melting point, boiling point, etc., are not available in the retrieved resources.

Safety and Hazards

4-Bromo-2-chloro-1-iodobenzene is classified as a hazardous chemical. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

4-Bromo-2-chloro-1-iodobenzene is a halogenated aromatic compound . It is primarily used as a reagent or intermediate in organic synthesis . The specific targets of this compound can vary depending on the context of the chemical reaction it is involved in.

Mode of Action

The mode of action of 4-Bromo-2-chloro-1-iodobenzene is largely dependent on the specific chemical reaction it is used in. As a halogenated aromatic compound, it can participate in various types of reactions, including nucleophilic substitution and free radical reactions . The presence of multiple halogens (bromine, chlorine, and iodine) on the benzene ring makes it a versatile reagent in organic synthesis .

Biochemical Pathways

As an intermediate in organic synthesis, 4-Bromo-2-chloro-1-iodobenzene can be involved in the synthesis of a wide range of organic compounds . The specific biochemical pathways affected would depend on the final products of these reactions.

Pharmacokinetics

Like other halogenated aromatic compounds, its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by factors such as its lipophilicity, molecular size, and chemical stability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-chloro-1-iodobenzene. For instance, the rate and outcome of the chemical reactions it participates in can be affected by factors such as temperature, pH, and the presence of other reagents . Additionally, it should be stored in a dark place, sealed in dry, and at room temperature to maintain its stability .

properties

IUPAC Name

4-bromo-2-chloro-1-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClI/c7-4-1-2-6(9)5(8)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHKQBZOURGNLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370786
Record name 4-Bromo-2-chloro-1-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-chloro-1-iodobenzene

CAS RN

31928-47-9
Record name 4-Bromo-2-chloro-1-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31928-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-chloro-1-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-chloro-1-iodobenzene
Reactant of Route 2
4-Bromo-2-chloro-1-iodobenzene
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-chloro-1-iodobenzene
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-chloro-1-iodobenzene
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-chloro-1-iodobenzene
Reactant of Route 6
4-Bromo-2-chloro-1-iodobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.